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Compound of Interest

Compound Name: 4-Ethyl-2,6-dimethoxyphenol

Cat. No.: B084622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-
2,6-dimethoxyphenol, a phenolic compound of interest in various research fields. This

document compiles available spectral information and presents standardized experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Compound Information
Identifier Value

IUPAC Name 4-Ethyl-2,6-dimethoxyphenol

Synonyms 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol

CAS Number 14059-92-8[1]

Molecular Formula C₁₀H₁₄O₃[2][3]

Molecular Weight 182.22 g/mol [2][3]

Chemical Structure CCC1=CC(=C(C(=C1)OC)O)OC

Spectroscopic Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b084622?utm_src=pdf-interest
https://www.benchchem.com/product/b084622?utm_src=pdf-body
https://www.benchchem.com/product/b084622?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh97f11404?context=bbe
https://spectrabase.com/spectrum/ocMh9omkF
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6%2C11H%2C4H2%2C1-3H3
https://spectrabase.com/spectrum/ocMh9omkF
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6%2C11H%2C4H2%2C1-3H3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While complete, publicly available datasets for 4-Ethyl-2,6-dimethoxyphenol are limited, the

following tables summarize the expected and reported spectroscopic characteristics. For

detailed spectra, accessing databases like SpectraBase is recommended, though it may

require a subscription.[2]

¹H NMR Spectroscopy Data
The proton NMR spectrum of 4-Ethyl-2,6-dimethoxyphenol is expected to show distinct

signals corresponding to the ethyl, methoxy, aromatic, and hydroxyl protons.

Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

-CH₃ (ethyl) Data not available Triplet Data not available

-CH₂- (ethyl) Data not available Quartet Data not available

-OCH₃ Data not available Singlet N/A

Ar-H Data not available Singlet N/A

-OH Data not available Singlet (broad) N/A

¹³C NMR Spectroscopy Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Assignment Chemical Shift (δ) ppm

-CH₃ (ethyl) Data not available

-CH₂- (ethyl) Data not available

-OCH₃ Data not available

Ar-C Data not available

Ar-C-O Data not available

Ar-C-OH Data not available
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Infrared (IR) Spectroscopy Data
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Vibrational Mode **Frequency (cm⁻¹) ** Intensity

O-H stretch (phenol) Data not available Broad

C-H stretch (aromatic) Data not available Medium

C-H stretch (aliphatic) Data not available Medium

C=C stretch (aromatic) Data not available Medium-Strong

C-O stretch (phenol) Data not available Strong

C-O stretch (ether) Data not available Strong

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The NIST WebBook indicates the availability of gas chromatography data for

this compound.[3] The Human Metabolome Database provides a predicted GC-MS spectrum.

[4]

m/z Relative Intensity (%) Assignment

182 Data not available [M]⁺ (Molecular Ion)

Fragments Data not available Fragment Ions

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for phenolic

compounds like 4-Ethyl-2,6-dimethoxyphenol.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of 4-Ethyl-2,6-dimethoxyphenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-

d₆, or DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert to ensure complete mixing.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~16 ppm.

Number of scans: 16-64.

Relaxation delay: 1-5 s.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: ~250 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 s.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small amount of the solid or liquid 4-Ethyl-2,6-dimethoxyphenol sample directly

onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Accessory: A single-reflection ATR accessory.

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 4-Ethyl-2,6-dimethoxyphenol (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and

chromatographic behavior of the phenolic compound.

Instrumentation and Parameters:

Gas Chromatograph (GC):

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
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Oven Program: A temperature gradient program, for example, starting at 60°C, holding for

1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084622#spectroscopic-data-nmr-ir-ms-of-4-ethyl-2-6-
dimethoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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